Isoquinolin-4-ol hydrobromide
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Overview
Description
Isoquinolin-4-ol hydrobromide is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-4-ol hydrobromide can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For example, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline and 4-bromoisoquinolin-1(2H)-one under different conditions . Another method involves the bromination of quinoline and isoquinoline by heating their hydrochlorides with bromine in nitrobenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar methods as described above. The use of palladium or copper catalysts in these reactions ensures high yields and selectivity, making the process efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinolin-1(2H)-ones.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Bromination and other substitution reactions are common, where bromine or other substituents are introduced into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bromine, palladium, and copper catalysts are frequently employed in substitution reactions
Major Products Formed
Oxidation: Isoquinolin-1(2H)-ones
Reduction: Tetrahydroisoquinolines
Substitution: 4-bromoisoquinoline and 4-bromoisoquinolin-1(2H)-one
Scientific Research Applications
Isoquinolin-4-ol hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinolin-4-ol hydrobromide involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its application .
Comparison with Similar Compounds
Isoquinolin-4-ol hydrobromide can be compared with other similar compounds such as:
Isoquinoline: A parent compound with similar structural features but lacking the hydroxyl and bromine substituents.
4-bromoisoquinoline: A closely related compound with a bromine substituent at the 4-position but lacking the hydroxyl group.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
This compound is unique due to the presence of both hydroxyl and bromine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
isoquinolin-4-ol;hydrobromide |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-6,11H;1H |
InChI Key |
SJFRJEXEEJGGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2O.Br |
Origin of Product |
United States |
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